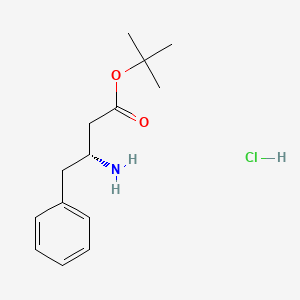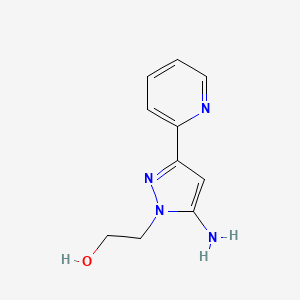
1H-Pyrazole-1-éthanol, 5-amino-3-(2-pyridinyl)-
Vue d'ensemble
Description
1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne et antioxydante
Les composés pyrazoliques, y compris le 1H-Pyrazole-1-éthanol, 5-amino-3-(2-pyridinyl)-, ont été synthétisés et évalués pour leur activité antimicrobienne in vitro . Parmi tous les composés testés, certains présentent la plus forte activité inhibitrice de la croissance . Les propriétés antioxydantes de ces composés ont également été démontrées et ont révélé une activité remarquable par rapport à l'antioxydant standard .
Activité antifibrotique
Une série de nouveaux dérivés de 2-(pyridin-2-yl)pyrimidine, qui pourraient inclure le 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)éthanol, ont été conçus, synthétisés et leurs activités biologiques ont été évaluées contre des cellules étoilées hépatiques de rat immortalisées (HSC-T6) . Certains de ces composés ont montré de meilleures activités antifibrotiques que la pirfenidone et le Bipy55'DC .
Inhibiteurs de la COX-2
De nouveaux dérivés de 1H-pyrazole-1-carbothioamide, qui pourraient inclure le 1H-Pyrazole-1-éthanol, 5-amino-3-(2-pyridinyl)-, ont été synthétisés et étudiés pour leur importance biologique en tant qu'inhibiteurs de la COX-2 .
Activité antivirale
Les composés pyrazoliques, y compris le 1H-Pyrazole-1-éthanol, 5-amino-3-(2-pyridinyl)-, ont été utilisés dans des études de docking moléculaire pour évaluer les interactions probables avec le domaine catalytique de l'enzyme topoisomérase IV S. aureus à Gram positif . Ces études révèlent que les composés pourraient être les meilleurs inhibiteurs du nouveau virus SARS Cov-2 .
Sondes fluorescentes
Des applications récentes détaillent l'utilisation d'hétérocycles pyrazoliques en chimie médicinale comme sondes fluorescentes .
Unités structurales des polymères
Les pyrazoles ont une large gamme d'applications en chimie médicinale, découverte de médicaments, agrochimie, chimie de coordination et chimie organométallique. Leur popularité a explosé depuis le début des années 1990 . Ils sont souvent utilisés comme unités structurales des polymères .
Mécanisme D'action
Target of Action
The primary target of 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol is the 2,2-dialkylglycine decarboxylase . This enzyme plays a crucial role in various biological processes, including the metabolism of amino acids and the biosynthesis of several coenzymes .
Mode of Action
The compound interacts with its target, the 2,2-dialkylglycine decarboxylase, through a process known as molecular docking . This interaction results in changes to the enzyme’s activity, which can influence various biological processes .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to amino acid metabolism and coenzyme biosynthesis .
Result of Action
It has been suggested that the compound may have antimicrobial properties, potentially making it useful in the treatment of certain bacterial infections .
Analyse Biochimique
Biochemical Properties
1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as pyrazole-containing enzymes, which are known for their role in catalyzing reactions involving nitrogen-containing heterocycles . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites, thereby altering the rate of biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nitrogen-containing heterocycles . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall biochemical effects.
Propriétés
IUPAC Name |
2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-3-1-2-4-12-8/h1-4,7,15H,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQUVQGEAUWRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
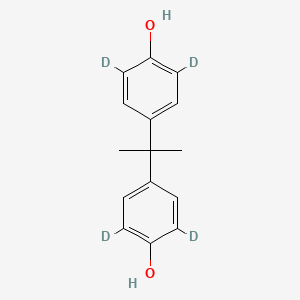
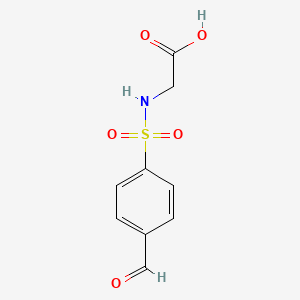
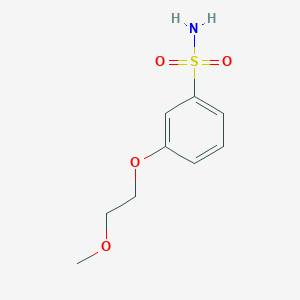

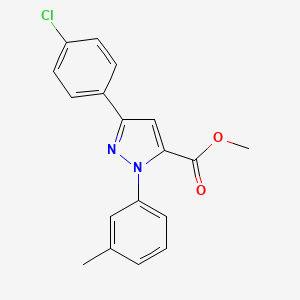
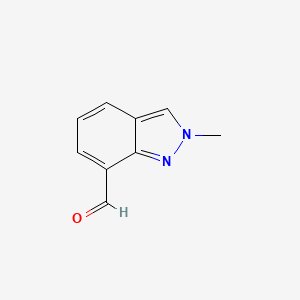
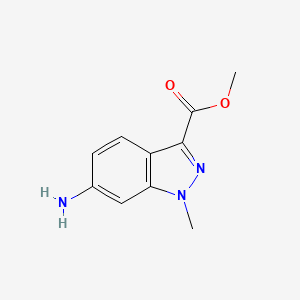

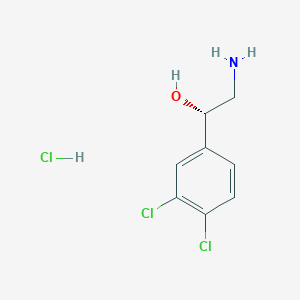
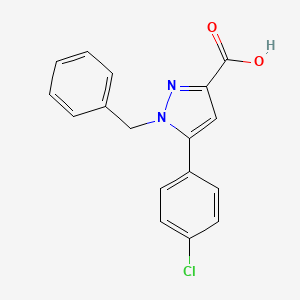
![(8S)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B1529204.png)


